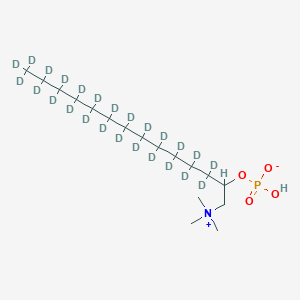

Dodecyl-d25-phosphocholine

Description

Significance of Deuterated Detergents in Membrane Biophysics and Structural Biology

The study of integral membrane proteins, which are embedded within the cell membrane, presents significant challenges. To investigate their structure and function, these proteins must be extracted from their native lipid environment and stabilized in a soluble form. Detergents, which are amphiphilic molecules, are used for this purpose, forming micelles that mimic the cell membrane. tandfonline.comnih.gov

However, in many advanced analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, the hydrogen atoms in standard detergents create a significant problem. The signals from these abundant detergent protons can overwhelm the signals from the much less abundant protons of the membrane protein, making it difficult or impossible to obtain high-quality data. neo-biotech.com

This is where deuterated detergents become essential. By replacing the hydrogen atoms (protons) with deuterium (B1214612), a stable isotope of hydrogen, the detergent becomes effectively "invisible" in proton NMR experiments. neo-biotech.commdpi.com This "silencing" of the detergent signal dramatically improves the quality of the data obtained for the membrane protein, leading to higher resolution and sensitivity. nih.govtandfonline.com The use of deuterated detergents also eliminates strong dipole-dipole interactions and certain relaxation pathways that can broaden the spectral lines of the protein. tandfonline.comnih.govtandfonline.com

Overview of Dodecylphosphocholine (B1670865) (DPC) as a Membrane Mimetic System

Dodecylphosphocholine (DPC) is a zwitterionic detergent widely used in membrane protein research. pubcompare.ai Its structure consists of a 12-carbon hydrophobic tail and a hydrophilic phosphocholine (B91661) headgroup, similar to the headgroups found in major classes of lipids in biological membranes. This structural similarity makes DPC an excellent membrane mimetic, meaning it can effectively replicate the environment of a natural cell membrane, thereby helping to maintain the native structure and function of solubilized membrane proteins. pubcompare.aicaymanchem.com

DPC is known for its "mild" nature, meaning it is less likely to denature or unfold proteins compared to harsher ionic detergents. mdpi.com It forms relatively small, spherical micelles in aqueous solutions, which is advantageous for techniques like solution NMR that require the protein-detergent complex to tumble rapidly in solution. tandfonline.comnih.gov

Rationale for Deuteration in Advanced Biophysical Investigations

The primary reason for using deuterated forms of DPC, such as Dodecyl-d25-phosphocholine, is to overcome the limitations imposed by proton signals from the detergent in NMR spectroscopy. mdpi.comtandfonline.com This is particularly critical for advanced NMR experiments designed to determine the three-dimensional structure and dynamics of membrane proteins. tandfonline.com

Beyond NMR, deuterated detergents are also valuable in other biophysical techniques. In Small-Angle Neutron Scattering (SANS), the use of deuterated molecules allows for a technique called "contrast variation." By selectively deuterating different parts of a complex (e.g., the protein, the detergent, or the solvent), researchers can make specific components "visible" or "invisible" to the neutron beam. This enables detailed studies of the size, shape, and internal structure of protein-detergent micelles. tandfonline.comnih.govnih.gov

The synthesis of deuterated detergents is often complex and costly, which has somewhat limited their widespread availability. tandfonline.comnih.gov However, for obtaining high-quality structural and dynamic information on membrane proteins using techniques like NMR and SANS, their use is often indispensable. tandfonline.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosadeuterio-1-(trimethylazaniumyl)tetradecan-2-yl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H38NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-17(16-18(2,3)4)22-23(19,20)21/h17H,5-16H2,1-4H3,(H-,19,20,21)/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIEKULUKSDKCJM-JEYGRLBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C[N+](C)(C)C)OP(=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(C[N+](C)(C)C)OP(=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H38NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Labeling of Dodecyl D25 Phosphocholine

Chemical Synthesis Pathways for Deuterated Phosphocholines

The chemical synthesis of dodecyl-d25-phosphocholine primarily follows two strategic pathways: direct isotopic exchange on a pre-formed molecule or construction from deuterated building blocks. These methods offer distinct advantages and face unique challenges regarding yield, purity, and cost.

Direct Deuterium (B1214612) Exchange via Catalytic Processes

Direct hydrogen-deuterium (H/D) exchange offers a route to deuterate an existing dodecylphosphocholine (B1670865) molecule. This process typically involves heterogeneous catalysis, where a metal catalyst facilitates the exchange of protons for deuterons.

The reaction is generally carried out by treating non-deuterated dodecylphosphocholine with a significant excess of deuterium oxide (D₂O), which serves as the deuterium source. academie-sciences.fr A noble metal catalyst, such as platinum or palladium on a carbon support (Pt/C or Pd/C), is essential for activating the C-H bonds. europa.eutandfonline.com To drive the exchange reaction to completion, especially for the less reactive hydrogens on the alkyl chain, the process requires elevated temperatures and pressures. Current time information in Bangalore, IN. This method, while conceptually straightforward, can present challenges in achieving complete and uniform deuteration without causing degradation of the phospholipid structure.

Table 1: Typical Reaction Parameters for Catalytic H/D Exchange

| Parameter | Condition | Purpose |

|---|---|---|

| Catalyst | Platinum (Pt) or Palladium (Pd) | Activates C-H bonds for exchange. |

| Deuterium Source | Deuterium Oxide (D₂O) | Provides the deuterium atoms for exchange. |

| Temperature | 80–120°C | Enhances reaction kinetics. Current time information in Bangalore, IN. |

| Pressure | 3–5 atm | Maximizes deuterium incorporation. Current time information in Bangalore, IN. |

| Duration | 48–72 hours | Aims to achieve high levels of deuteration (≥98%). Current time information in Bangalore, IN. |

Synthesis from Deuterated Precursors

A more controlled and widely used approach to synthesize this compound involves the assembly of the molecule from pre-deuterated starting materials. This bottom-up strategy ensures that the deuterium labels are precisely located in the desired positions. The key precursor for the tail is dodecanol-d25.

The synthesis of the dodecanol-d25 precursor itself is a critical first step. It can be achieved by the reduction of a fully deuterated lauric acid (dodecanoic acid-d23), which is often prepared via metal-catalyzed H/D exchange of the protonated fatty acid. tandfonline.com An alternative method involves heating the fatty acid with deuterium gas over a palladium catalyst. tandfonline.com Once the deuterated fatty acid is obtained, it is reduced to the corresponding alcohol, dodecanol-d25, using a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) to ensure the C1 position is also deuterated. tandfonline.comtandfonline.com

With dodecanol-d25 in hand, the phosphocholine (B91661) headgroup is attached through established chemical methods. A common route involves:

Phosphorylation: Dodecanol-d25 is reacted with a phosphorylating agent, such as phosphorus oxychloride (POCl₃), to form the dodecyl-d25-phosphate intermediate. Current time information in Bangalore, IN.

Coupling to Choline (B1196258): The intermediate phosphate (B84403) is then coupled to a choline source to complete the phosphocholine headgroup.

This multi-step synthesis, while more complex than direct exchange, offers superior control over the final product's isotopic purity and structure.

Innovations and Challenges in Deuteration Strategies

To address some of these challenges, chemoenzymatic approaches are being explored. These methods use enzymes for specific steps, such as the regiospecific acylation of a glycerol (B35011) backbone, which can offer higher purity and milder reaction conditions compared to purely chemical methods. nih.govacs.org For instance, lipases can be used to specifically attach a deuterated fatty acid to a lysophospholipid, avoiding the need for complex protecting group chemistry and minimizing side reactions like acyl migration. nih.govacs.org While often applied to diacyl-phospholipids, the principles of enzymatic synthesis are applicable to lysophospholipids and represent a significant innovation in producing specifically labeled lipids with high purity. nih.govresearchgate.net

Biosynthetic Preparation of Selectively Deuterated Phospholipids (B1166683)

Biosynthesis using microorganisms offers a powerful and versatile alternative to chemical synthesis for producing isotopically labeled lipids. By manipulating the organism's growth environment and genetic makeup, it is possible to achieve highly specific deuteration patterns.

Genetically Modified Organism Approaches (e.g., Escherichia coli)

Escherichia coli is a favored host for the biosynthetic production of deuterated phospholipids due to its well-understood genetics and simple lipid composition. nih.gov While wild-type E. coli does not naturally synthesize phosphatidylcholine (PC), it can be genetically engineered to do so by introducing a PC synthase gene. nih.govnih.gov This allows the organism to produce PC, which can be isotopically labeled by controlling the nutrients provided.

The organism can be adapted to grow in media where a high percentage of the water is D₂O. nih.gov In this environment, the cellular machinery will incorporate deuterium into the biomolecules it synthesizes, including the fatty acid chains that form the lipid tails. Studies have demonstrated that high levels of deuteration in the fatty acyl chains can be achieved when E. coli is grown in media with a high concentration of D₂O. nih.gov

Controlled Isotopic Labeling of Specific Lipid Moieties (Head Group, Glycerol Backbone, Acyl Tail)

A key advantage of the biosynthetic approach is the ability to selectively deuterate different parts of the phospholipid molecule by carefully choosing the isotopic composition of the growth media components. nih.govku.dk

Acyl Tail Labeling: The deuteration level of the fatty acid tail is primarily controlled by the percentage of D₂O in the growth medium. nih.gov To produce a dodecyl-d25 tail, the bacterium would be grown in a high D₂O medium. The fatty acid pool of E. coli can be influenced by providing specific carbon sources. For instance, feeding the culture deuterated glucose (d-glucose) or deuterated glycerol (d-glycerol) as the primary carbon source, in conjunction with D₂O, leads to very high levels of deuterium incorporation into the newly synthesized fatty acid chains. nih.govosti.gov While E. coli primarily produces C16 and C18 fatty acids, its fatty acid synthesis machinery can be engineered or influenced to produce shorter chains like the C12 lauric acid from which the dodecyl tail is derived. google.comacs.org

Head Group and Glycerol Backbone Labeling: The deuteration of the glycerol backbone and the choline headgroup can be controlled independently of the acyl tail. nih.gov By supplying protonated (non-deuterated) glycerol or choline to a culture growing in D₂O, these specific moieties can be kept largely protonated while the acyl tails become heavily deuterated. nih.govku.dk Conversely, using deuterated glycerol or deuterated choline with H₂O-based media can achieve selective labeling of the backbone or headgroup, respectively. nih.gov

This modular control allows for the production of a wide array of specifically deuterated phospholipids tailored for different experimental needs.

Table 2: Biosynthetic Strategies for Selective Deuteration of Phosphatidylcholine in E. coli

| Target Moiety | D₂O in Medium | Carbon Source | Headgroup Source | Expected Outcome |

|---|---|---|---|---|

| Acyl Tail (d25) | High % D₂O | Deuterated Glucose/Glycerol | Protonated Choline | Deuterated tail with protonated headgroup. |

| Head Group | Low/No D₂O | Protonated Glucose/Glycerol | Deuterated Choline | Protonated tail with deuterated headgroup. |

| Glycerol Backbone | Low/No D₂O | Deuterated Glycerol | Protonated Choline | Protonated tail and headgroup with deuterated backbone. |

| Perdeuteration | High % D₂O | Deuterated Glucose/Glycerol | Deuterated Choline | Fully deuterated phospholipid. |

This biosynthetic approach represents a powerful pathway for creating specifically deuterated lipids like this compound, which remain challenging to produce through purely chemical means. nih.gov

Self Assembly and Micellar Architectures of Dodecyl D25 Phosphocholine

Thermodynamics of Micellization and Critical Micelle Concentration Determination

The self-assembly of Dodecyl-d25-phosphocholine into micelles is a thermodynamically driven process, primarily governed by the hydrophobic effect. wikipedia.org The transfer of the deuterated dodecyl chains from the aqueous environment to the nonpolar core of the micelle leads to an increase in the entropy of the surrounding water molecules, which is the main driving force for micellization. wikipedia.org

The critical micelle concentration (CMC) is a key parameter that defines the concentration at which micelle formation begins. For dodecylphosphocholine (B1670865), the non-deuterated analog, the CMC is approximately 1.0 mM in aqueous solution. researchgate.net Other studies have reported CMC values around 1.5 mM. biomol.com The CMC can be influenced by factors such as temperature and the presence of salts. nih.govscispace.com For instance, the CMC of DPC shows a nonmonotonic behavior with temperature, initially decreasing and then increasing. researchgate.net The addition of salts like lithium chloride has been shown to decrease the CMC of DPC. researchgate.netresearchgate.net

The thermodynamics of micellization can be described by the Gibbs free energy of micellization (ΔGmic), which is composed of enthalpic (ΔHmic) and entropic (ΔSmic) contributions. nih.gov For zwitterionic surfactants like DPC, the micellization process is typically entropy-driven at lower temperatures, while enthalpic contributions become more significant at higher temperatures. nih.gov Isothermal titration calorimetry (ITC) is a precise method for determining both the CMC and the enthalpy of micellization. nih.gov

Characterization of Micellar Aggregate Sizes and Aggregation Numbers

Once formed, this compound micelles are characterized by their aggregation number, which is the average number of surfactant monomers in a single micelle. For DPC, the aggregation number is typically around 56 ± 5. researchgate.net This value can be influenced by the presence of solubilized molecules, such as peptides. nih.govnih.gov

Techniques like small-angle neutron scattering (SANS) and pulsed-field gradient spin-echo NMR are employed to determine the size and aggregation number of these micelles. nih.govnih.gov SANS studies on DPC micelles have revealed a total radius of approximately 27.1 Å at a concentration of 10 mM. nih.gov The aggregation number can be calculated from the hydrodynamic radius determined by these methods. nih.gov

Structural Characterization of this compound Micelles

Internal Organization, Packing Parameters, and Monomer Arrangement

The internal structure of this compound micelles is characterized by a hydrophobic core formed by the deuterated dodecyl tails and a hydrophilic shell composed of the phosphocholine (B91661) headgroups. SANS analysis using contrast variation, where different parts of the surfactant are deuterated, allows for a detailed examination of this internal organization. nih.gov At a concentration of 10 mM, DPC micelles have a core radius of about 16.9 Å and a shell thickness of 10.2 Å. nih.gov

The packing of the surfactant monomers within the micelle is influenced by concentration. As the concentration increases, there is an observed increase in the mixing between the core and shell regions, along with a reduction in the shell thickness. nih.gov This suggests that higher concentrations lead to a more compact packing of the surfactant molecules. nih.gov

Hydration Shell Characteristics and Water Penetration Profiles

The phosphocholine headgroups of the micelles are hydrated, forming a hydration shell at the micelle-water interface. The extent of this hydration can be investigated using techniques like electron spin resonance (ESR) and NMR. nih.govcsun.edu Studies have shown that water can penetrate into the micellar interior, beyond the immediate vicinity of the headgroups. nih.gov However, the core of the micelle remains a dry, oil-like environment. nih.gov

Influence of Environmental Parameters on Micellar Structure and Dynamics

Temperature: Temperature affects both the CMC and the thermodynamics of micellization. scispace.comresearchgate.net An increase in temperature can alter the hydration of the headgroups, which in turn influences the micellization process. scispace.com For DPC, the CMC exhibits a parabolic relationship with temperature, reaching a minimum before increasing again. researchgate.net

Pressure: High-pressure NMR studies can provide insights into the volumetric properties and compressibility of micelles, offering details about the packing and topology of the detergent molecules within the micelle. researchgate.net

Additives: The presence of salts or other molecules can alter the properties of the micelles. For example, adding salts like LiCl can decrease the CMC. researchgate.netresearchgate.net The incorporation of peptides or other macromolecules into the micelles can lead to an increase in the aggregation number and size of the micelle-peptide complex. nih.govnih.gov

Interactive Data Table: Properties of Dodecylphosphocholine Micelles

| Property | Value | Technique | Reference |

| Critical Micelle Concentration (CMC) | ~1.0 mM | Various | researchgate.net |

| Critical Micelle Concentration (CMC) | ~1.5 mM | Various | biomol.com |

| Aggregation Number | 56 ± 5 | SANS, NMR | researchgate.netnih.gov |

| Micelle Shape | Spherical | SANS, cryo-TEM | nih.gov |

| Core Radius (at 10 mM) | 16.9 ± 0.5 Å | SANS | nih.gov |

| Shell Thickness (at 10 mM) | 10.2 ± 2.0 Å | SANS | nih.gov |

| Total Radius (at 10 mM) | 27.1 ± 2.0 Å | SANS | nih.gov |

Effects of Temperature and Pressure

Pressure also modulates micellar architecture. The partial molar volume change (ΔV°mic) upon micellization of DPC is uniformly positive, which is expected for an aggregation process driven by the hydrophobic effect. researchgate.net This positive volume change implies that applying high pressure will, according to Le Chatelier's principle, shift the equilibrium away from micelle formation and toward the monomeric state, thereby increasing the CMC. Site-specific details from NMR studies under high pressure can reveal topological details within the micelle. researchgate.net

Table 1: Thermodynamic Parameters for Dodecylphosphocholine (DPC) Micellization

| Thermodynamic Parameter | Value/Sign | Implication |

|---|---|---|

| Enthalpy (ΔH°mic) | Positive | Micelle formation is endothermic. |

| Entropy (ΔS°mic) | Strongly Positive | Micelle formation is entropically driven (hydrophobic effect). |

| Heat Capacity (ΔC°P,mic) | Negative | Indicates changes in hydration upon micellization. |

| Partial Molar Volume (ΔV°mic) | Positive | Increased pressure disfavors micelle formation. |

This table summarizes data from NMR studies on DPC, the non-deuterated analogue of this compound. researchgate.net

Impact of Ionic Strength and pH

The zwitterionic nature of the phosphocholine headgroup makes this compound micelles particularly sensitive to the ionic strength of the surrounding medium, while being relatively stable over a wide pH range.

Research has shown that the CMC of DPC decreases with a biphasic trend upon the addition of LiCl. unina.it At low salt concentrations (below 150 mM), the CMC remains relatively constant. However, at higher salt concentrations, a dramatic decrease in the CMC is observed. unina.it This "salting-out" effect on the hydrophobic chains, combined with the influence of the ions on the organization of water around the phosphocholine headgroups, drives the enhanced micellization. unina.it

Table 2: Effect of Ionic Strength (LiCl) on the Critical Micellar Concentration (CMC) of DPC

| LiCl Concentration (M) | Critical Micellar Concentration (mM) |

|---|---|

| 0 (in H₂O) | ~1.0 |

| 0.5 | Decreased from water |

| 2.0 | Further decreased |

| 3.0 | Significant decrease |

| 5.0 | Dramatic decrease |

Data derived from fluorimetric studies on n-dodecyl phosphocholine. researchgate.net

The effect of pH on the self-assembly of this compound is less pronounced than that of ionic strength. The phosphocholine headgroup contains both a negatively charged phosphate (B84403) group and a positively charged quaternary ammonium (B1175870) group. As such, it is electrically neutral over a broad pH range. However, extreme pH values can alter the charge balance and thus affect micellization. More commonly, pH influences the environment in which the micelles are used. For instance, in studies of peptides, DPC micelles are used at various pH levels (e.g., pH 3.0, 5.0, or 7.0) to mimic different physiological or experimental conditions. csic.esscispace.com While the DPC micelle itself remains stable, the interactions between the micelle and other molecules in the solution will be pH-dependent, especially if those molecules have ionizable groups. csic.es

Biophysical Characterization Techniques for Dodecyl D25 Phosphocholine Aggregates

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-invasive technique for characterizing the structure, dynamics, and interactions of molecules at an atomic level. In the study of membrane proteins, which are notoriously difficult to analyze in their native environment, detergents are used to create membrane-mimetic systems like micelles. Dodecylphosphocholine (B1670865) (DPC) is a widely used detergent for these studies. medchemexpress.comcaymanchem.com Its deuterated form, Dodecyl-d25-phosphocholine, in which the 25 hydrogen atoms of the dodecyl chain are replaced by deuterium (B1214612), is particularly advantageous for NMR-based investigations. semanticscholar.org The use of deuterated detergents is crucial for minimizing interference from detergent proton signals, thereby enabling the detailed structural and dynamic analysis of the solubilized protein. tandfonline.comcymitquimica.com

Solution-State NMR Applications

Solution-state NMR is the primary method for determining the high-resolution structures of membrane proteins solubilized in detergent micelles. tandfonline.com The amphipathic nature of this compound allows it to form stable micelles in aqueous solutions, which encapsulate membrane proteins and create a soluble complex suitable for NMR analysis. cymitquimica.com These protein-detergent complexes are engineered to tumble sufficiently fast in solution, a prerequisite for obtaining high-resolution NMR spectra. tandfonline.com

A significant challenge in the NMR study of protein-detergent complexes is the overwhelming signal from the detergent's own protons, which can obscure the signals from the protein of interest. The use of this compound, where the aliphatic tail is fully deuterated, effectively eliminates these strong, interfering proton signals from the NMR spectrum. tandfonline.comukisotope.com This isotopic substitution leads to a dramatic simplification of the ¹H-NMR spectrum, allowing for the clear observation and analysis of the protein's resonances. ukisotope.com

This approach significantly enhances spectral resolution and sensitivity. By minimizing the background signals and reducing relaxation effects caused by proton-proton dipolar interactions, the quality of the data obtained for the membrane protein is substantially improved. tandfonline.comukisotope.com This is particularly critical for multi-dimensional NMR experiments, which are essential for the complete resonance assignment and structure determination of the protein. umb.edunih.gov Various solvent suppression techniques, such as presaturation and watergate sequences, are also employed to attenuate the residual signal from water, further cleaning up the spectrum. binghamton.edumagritek.com

| Technique | Purpose | Advantage in this compound Context |

| Isotopic Labeling (Deuteration) | Replace hydrogen with deuterium in the detergent. | Eliminates strong ¹H signals from the dodecyl chain, preventing them from obscuring protein signals. tandfonline.comukisotope.com |

| Solvent Suppression (e.g., WET, presaturation) | Attenuate the strong residual H₂O signal. | Allows for the observation of exchangeable protein protons (e.g., amide protons) and improves dynamic range. binghamton.edumagritek.com |

| Pulsed Field Gradients (PFG) | Select for desired coherence pathways and eliminate artifacts. | Enhances the quality of multi-dimensional spectra by removing unwanted signals and improving water suppression. nih.gov |

NMR spectroscopy is not only used for structure determination but also provides detailed insights into the dynamics of the protein-micelle complex and the detergent molecules themselves. Techniques like paramagnetic relaxation enhancement (PRE) can be used to probe the depth of insertion of a peptide or protein into the DPC micelle. mdpi.com By introducing a paramagnetic agent like Mn²⁺, which associates with the phosphate (B84403) headgroups of the DPC, researchers can observe the broadening of NMR signals from protein nuclei that are in close proximity to the micelle surface. mdpi.com

While deuteration of the dodecyl chain is primarily for suppressing proton signals, ²H (deuterium) NMR spectroscopy can be specifically used to study the dynamics of the detergent itself. By analyzing the deuterium NMR spectra of this compound, researchers can obtain information about the order and mobility of the deuterated dodecyl chains within the micelle. acs.org

Similarly, by selectively deuterating the phosphocholine (B91661) headgroup, its orientation and dynamics at the micelle-water interface can be investigated. nih.gov Deuterium NMR quadrupole splittings are sensitive to the motional averaging of the C-²H bond vectors. Changes in these splittings can indicate alterations in the headgroup conformation or orientation in response to factors like the incorporation of a protein or changes in the solution environment. nih.gov These studies provide a detailed picture of the structural organization and internal motions of this compound aggregates.

For larger membrane proteins, conventional NMR experiments are often insufficient due to rapid signal decay (transverse relaxation), which leads to broad and poorly resolved peaks. To overcome this, advanced techniques like multi-dimensional NMR and Transverse Relaxation-Optimized Spectroscopy (TROSY) are essential. nih.govethz.ch The use of this compound is highly compatible with these methods. nih.govnih.gov

Methyl-TROSY spectroscopy has become a particularly powerful tool for studying high-molecular-weight systems. nih.govnih.gov This technique focuses on the signals from methyl groups of specific amino acids (Isoleucine, Leucine, Valine) that are isotopically labeled with ¹³C in a perdeuterated protein background. The favorable relaxation properties of these methyl groups, when combined with the TROSY effect, result in sharp, well-resolved signals even for very large protein complexes embedded in this compound micelles. utoronto.cabiorxiv.org This approach enables the study of structure, dynamics, and interactions of large, complex membrane proteins that were previously intractable by solution NMR. ethz.chnih.gov

| NMR Technique | Information Gained | Relevance for this compound Systems |

| Multi-dimensional NMR (e.g., NOESY, TOCSY) | Through-space and through-bond correlations. | Essential for resonance assignment and calculation of 3D protein structures within the micelle. umb.edunih.gov |

| Methyl-TROSY | High-resolution spectra of large proteins. | Enables structural and dynamic studies of large membrane proteins (>100 kDa) solubilized in this compound micelles. nih.govnih.gov |

| Relaxation Experiments (T₁, T₂, NOE) | Information on molecular motion and dynamics. | Characterizes the flexibility of the protein and the dynamics of its interaction with the micelle. semanticscholar.org |

| Deuterium (²H) NMR | Order parameters and dynamics of deuterated segments. | Provides direct insight into the mobility of the this compound acyl chains and headgroups. acs.orgnih.gov |

Solid-State NMR Approaches

While solution-state NMR is powerful for micelle-solubilized proteins, solid-state NMR (ssNMR) provides an alternative for studying membrane proteins in more native-like environments, such as lipid bilayers. nih.gov In ssNMR, the sample is not tumbling in solution, which allows for the study of much larger systems, including protein aggregates and proteins embedded in lipid vesicles. nih.govmdpi.com

Deuterated lipids and detergents like this compound can also be utilized in ssNMR studies. For instance, deuterium NMR of oriented samples provides detailed information on the alignment and dynamics of specific molecular segments relative to the magnetic field. acs.org In magic-angle spinning (MAS) ssNMR, deuteration of the lipid or detergent can help to simplify complex spectra and reduce line broadening, thereby enhancing resolution for the protein of interest. nih.gov Although less common than in solution NMR, the use of this compound in certain ssNMR sample preparations, such as bicelles or as a component in mixed lipid systems, can be beneficial for structural and dynamic characterization.

Pulsed-Field Gradient NMR (PFG-NMR) for Translational Diffusion Studies

Pulsed-field gradient nuclear magnetic resonance (PFG-NMR) is a powerful, non-invasive technique used to measure the translational diffusion of molecules in solution. uni-muenster.de This method provides insights into the size and shape of molecular aggregates, as well as their interactions with other molecules. uni-muenster.dersc.org The self-diffusion coefficient, determined from the decay of the NMR signal intensity in response to a varied magnetic field gradient, is directly related to the hydrodynamic radius of the diffusing species. uni-muenster.denih.gov

In the context of this compound, PFG-NMR can be employed to characterize the diffusion of the detergent micelles themselves. By measuring the diffusion coefficient of the deuterated detergent, information about the size and aggregation number of the micelles can be obtained. nih.gov Furthermore, PFG-NMR is invaluable for studying the association of other molecules, such as peptides or proteins, with the micelles. researchgate.netresearchgate.net By simultaneously measuring the diffusion coefficients of both the detergent and the molecule of interest, the fraction of the molecule bound to the micelle and the association constants can be determined. researchgate.net This is achieved by analyzing the changes in the diffusion coefficient of the molecule in the presence of increasing concentrations of the detergent micelles. nih.govresearchgate.net

Neutron Scattering Techniques

Neutron scattering is a versatile technique for studying the structure and dynamics of matter on an atomic and molecular scale. The key advantage of using neutrons is their sensitivity to the isotopic composition of the sample, particularly the difference in scattering length between hydrogen and deuterium. ill.euresearchgate.net This property is exploited in studies of biological systems by selectively deuterating components of interest, such as the alkyl chains of detergents like this compound.

Small-Angle Neutron Scattering (SANS) for Micelle and Protein-Micelle Complex Structures

A powerful aspect of SANS is the ability to use contrast variation. nih.govnih.gov By varying the scattering length density (SLD) of the solvent, typically by changing the ratio of H₂O to D₂O, different components of a complex can be highlighted or made "invisible" to the neutrons. nih.govnih.gov The SLD of a molecule is determined by the sum of the scattering lengths of its constituent atoms divided by its volume. nih.gov

| Component | Deuteration Level | Match Point (% D₂O) | Reference |

| This compound | Alkyl Chain | ~100% | ill.eu |

| DDM/d25-DDM (57%/43%) | Mixed Alkyl Chains | 49% | dokumen.pub |

| Proteins (unlabelled) | Natural Abundance | ~44% | dokumen.pub |

| DNA/RNA | Natural Abundance | 60-70% | ku.dk |

| Lipid Head Groups | Natural Abundance | ~25% | diva-portal.org |

| Lipid Tails | Natural Abundance | ~3% | diva-portal.org |

Table 1: Representative Match Points for Biological Components in SANS. This table illustrates the principle of contrast variation, showing the approximate percentage of D₂O required in the solvent to match the scattering length density of various biological molecules and their components.

Furthermore, SANS can reveal details about the internal structure of the micelles, such as the distribution of the detergent's head and tail groups. Even when a detergent is perfectly contrast-matched on average, internal fluctuations in the scattering length density between the hydrogenated head group and the deuterated tail can give rise to a residual scattering signal. dokumen.pubosti.gov Analyzing this residual scattering provides a more detailed picture of the internal contrast profile of the micelle.

| Detergent | Concentration (mM) | Core Radius (Å) | Shell Thickness (Å) | Aggregation Number | Reference |

| Dodecylphosphocholine (DPC) | 10 | 16.9 ± 0.5 | 10.2 ± 2.0 | 57 ± 5 | nih.gov |

| Dodecylphosphocholine (DPC) | 100 | 19.6 ± 0.5 | 7.8 ± 2.0 | - | nih.gov |

Table 2: Structural Parameters of Dodecylphosphocholine Micelles Determined by SANS. This table presents findings from SANS studies on the non-deuterated form of the detergent, illustrating how micellar dimensions can change with concentration.

Neutron Diffraction Studies

Neutron diffraction is a technique used to determine the atomic and molecular structure of crystalline materials. cam.ac.uk By analyzing the diffraction pattern of neutrons scattered by a crystal, the positions of the atoms within the crystal lattice can be determined. Due to the ability of neutrons to penetrate materials and their sensitivity to light elements like hydrogen and deuterium, neutron diffraction is a powerful tool for studying the structure of biological molecules, including those in membrane-like environments. nih.govstfc.ac.uk

In the context of this compound, neutron diffraction could be used to study the structure of ordered arrays of the detergent, such as in crystalline phases or in highly ordered lamellar structures. By using selectively deuterated molecules, the conformation and orientation of the phosphocholine headgroup and the deuterated alkyl chains can be determined with high precision. nih.gov Such studies provide fundamental information on the packing and arrangement of the detergent molecules, which is essential for understanding their interaction with membrane proteins.

Neutron Reflectivity Investigations

Neutron reflectivity is a surface-sensitive technique used to probe the structure of thin films and interfaces on a nanometer scale. unm.edunist.gov It measures the reflection of a neutron beam from a flat surface as a function of the angle of incidence, providing information about the thickness, density, and composition of the layers that make up the film. nist.govill.eu

Neutron reflectivity is particularly well-suited for studying model biological membranes, such as supported lipid bilayers, adsorbed at a solid-liquid interface. unm.eduill.eu By using this compound in conjunction with other lipids, it is possible to form mixed supported bilayers on a solid substrate, such as silica. The use of deuterated detergent allows for contrast to be generated between the different components of the bilayer and the surrounding solvent. ill.eu

For example, studies have used neutron reflectivity to follow the formation of supported bilayers from the co-adsorption of phospholipids (B1166683) and deuterated surfactants. ill.euacs.org By selectively deuterating either the surfactant or the phospholipid, the composition of the adsorbed layer can be precisely determined at each stage of its formation. ill.eu This allows for a detailed characterization of the structure of the final supported bilayer, including its thickness and the distribution of its components. ill.eu

| System | Substrate | Layer Thickness (Å) | Technique | Reference |

| DPPC/d25-DDM | Hydrophilic Silica | 51 ± 3 | Neutron Reflectivity | ill.eu |

| dPMMA film | Silicon | ~44.4 | Neutron Reflectivity | acs.org |

Table 3: Examples of Thin Film Characterization Using Neutron Reflectivity. This table shows representative data obtained from neutron reflectivity experiments on different thin film systems, including a mixed lipid-surfactant bilayer.

Complementary Spectroscopic Methods (e.g., Circular Dichroism for protein conformation in DPC-d25 micelles)

In the biophysical analysis of this compound (DPC-d25) aggregates, particularly their interaction with proteins and peptides, complementary spectroscopic methods are indispensable for a comprehensive understanding of structural dynamics. While Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural data, other techniques offer valuable, often more rapid, insights into the conformational states of biomolecules embedded within DPC-d25 micelles. Among these, Circular Dichroism (CD) spectroscopy is a prominent and powerful tool for evaluating the secondary structure of proteins and peptides.

Circular Dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. researchgate.net In proteins, the primary source of the CD signal in the far-UV region (below 250 nm) is the peptide backbone. researchgate.net The regular, repeating arrangements of the backbone in secondary structures like α-helices and β-sheets result in characteristic CD spectra. researchgate.netletstalkacademy.com Therefore, CD spectroscopy is exceptionally sensitive to the conformational changes a protein undergoes when it transitions from an aqueous solution to the membrane-mimicking environment of a DPC-d25 micelle. nih.govnih.gov

The zwitterionic nature of the DPC headgroup makes it an effective mimic for eukaryotic cell membranes. mdpi.comsemanticscholar.org Researchers utilize DPC and its deuterated isotopologues like DPC-d25 to solubilize membrane proteins and peptides, allowing for the study of their structure and folding in a near-native environment. CD spectroscopy can rapidly confirm if a protein retains its structural integrity and intended secondary structure upon reconstitution in these micelles. For instance, studies have shown that proteins can maintain a stable, highly helical structure within DPC micelles. nih.govtandfonline.com

Research has employed CD spectroscopy to elucidate the conformation of various peptides and protein fragments within DPC micelles. A notable example is the study of a segment of human serum apolipoprotein A-I, which was shown by CD and NMR spectroscopy to adopt a similar helical conformation in both dodecylphosphocholine (DPC) and sodium dodecyl sulfate (B86663) (SDS) micelles. nih.gov This suggests that hydrophobic interactions play a dominant role in stabilizing the complex. nih.gov Similarly, the fourth transmembrane fragment (TM4) of the bilitranslocase protein was found to have a stable α-helical conformation in the central part of its segment when studied in DPC-d38 micelles. semanticscholar.org

However, the influence of the micellar environment is not universally uniform. For some short neuroprotective peptides, which are largely disordered in aqueous solutions, the introduction of dodecylphosphocholine induced non-helical structures, demonstrating that the resulting conformation is highly dependent on the specific peptide sequence and its interaction with the micelle. nih.gov

The following table summarizes findings from studies using Circular Dichroism to analyze protein and peptide conformation in DPC micelles.

| Protein/Peptide Studied | Micelle Environment | Key Findings from CD Spectroscopy | Reference(s) |

| Apolipoprotein A-I fragment (residues 166-185) | DPC-d38 | Adopted a highly defined amphipathic helical structure. | nih.gov |

| Bilitranslocase TM4 fragment (residues 254–276) | DPC-d38 | Demonstrated an α-helical conformation in the central part of the segment. | semanticscholar.org |

| C-terminal domain of Stt3p | SDS micelles | Showed a highly helical and stable tertiary structure (Note: DPC is also used for such studies). | tandfonline.com |

| Short neuroprotective peptides | Dodecylphosphocholine | Induced significant, though non-helical, structures in peptides that were disordered in aqueous solution. | nih.gov |

| Antimicrobial peptides (Myxinidin and WMR) | d25-SDS micelles | Peptides adopt a different, more structured conformation in the lipidic environment compared to aqueous solution. | biorxiv.org |

This data underscores the utility of CD spectroscopy as a complementary technique in the biophysical characterization of DPC-d25 aggregates. It provides crucial information on the secondary structure of embedded proteins, which, when combined with high-resolution methods like NMR, allows for a detailed depiction of the protein-micelle complex.

Applications of Dodecyl D25 Phosphocholine in Membrane Protein Structural Biology

Solubilization and Stabilization of Integral Membrane Proteins for in vitro Studies

The primary challenge in studying integral membrane proteins (IMPs) is their inherent insolubility in aqueous buffers upon extraction from their native lipid bilayer environment. mdpi.comsigmaaldrich.com Detergents like Dodecyl-d25-phosphocholine are essential for overcoming this hurdle. They partition into the cell membrane, disrupt the lipid bilayer, and form mixed micelles containing lipids, the protein of interest, and detergent molecules. sigmaaldrich.com This process effectively shields the hydrophobic transmembrane surfaces of the protein from the aqueous solvent, maintaining its solubility and structural integrity for subsequent biochemical and biophysical characterization. mdpi.comsigmaaldrich.com A successful solubilization protocol yields stable, monodisperse protein-detergent complexes where the protein retains its active conformation. sigmaaldrich.com

The selection of an appropriate detergent is a critical, often empirical, step for any given membrane protein. nih.govnih.gov High-throughput screening methods, such as differential scanning fluorimetry, are often employed to identify the optimal detergent that confers the highest stability to the target protein. researchgate.net The choice of detergent can significantly impact protein yield, aggregation state, and functionality. nih.gov

Key criteria for selecting a detergent like this compound include:

Solubilization Efficiency: The ability to effectively extract the target protein from the native membrane at a high yield. Alkyl phosphocholines are generally recognized for their high solubilization power. nih.gov

Protein Stability: The capacity to maintain the protein's native fold and tertiary structure over time and under experimental conditions. While effective for solubilization, studies have shown that fos-choline detergents can sometimes lead to destabilization or unfolding of certain proteins, particularly α-helical ones, stressing the importance of stringent controls. nih.govresearchgate.netnih.gov

Preservation of Function: The detergent environment should ideally preserve the biological activity of the protein, such as enzymatic catalysis or ligand binding. However, for some proteins, DPC has been shown to yield nonfunctional states despite providing high-resolution NMR spectra. nih.gov

Micelle Properties: The size and shape of the detergent micelles are important. Smaller micelles are often preferred for solution NMR and crystallography as they tumble faster in solution and are less likely to interfere with crystal lattice formation. nih.govnih.gov

Biomimicry: The structural similarity of the detergent's headgroup to natural phospholipids (B1166683) can be advantageous. The phosphocholine (B91661) headgroup of this compound mimics that of phosphatidylcholine, a common lipid in eukaryotic membranes. nih.gov

The choice of detergent is highly protein-dependent, and this compound offers distinct advantages and disadvantages compared to other commonly used surfactants.

n-Dodecyl-β-D-maltoside (DDM): A non-ionic detergent, DDM is considered very mild and is one of the most widely used detergents for the extraction, purification, and crystallization of membrane proteins. nih.govresearchgate.net It is generally better at preserving the stability and activity of a wide range of membrane proteins compared to DPC. mdpi.com However, DDM forms larger micelles, which can be a disadvantage for solution NMR studies due to slower tumbling rates, leading to broader spectral lines. nih.gov

Sodium Dodecyl Sulfate (B86663) (SDS): As a harsh ionic detergent, SDS is a strong denaturant and is typically used in denaturing gel electrophoresis rather than for functional or structural studies of native proteins. nih.govmdpi.com While it is highly effective at solubilizing membranes, it generally unfolds proteins, destroying their tertiary structure and biological activity. mdpi.com In contrast, the zwitterionic nature of this compound makes it significantly milder than SDS. nih.gov

Lauryldimethylamine-N-oxide (LDAO): This zwitterionic detergent is noted for forming relatively small micelles and has been successful in the crystallization of several membrane proteins. mdpi.comresearchgate.net It is considered to be of intermediate harshness, stronger than non-ionic detergents like DDM but milder than SDS. mdpi.com The choice between LDAO and this compound depends on the specific stability requirements of the target protein.

| Detergent | Type | CMC (mM) | Micelle MW (kDa) | Key Characteristics |

| Dodecylphosphocholine (B1670865) (DPC) | Zwitterionic | ~1.0 | ~18 | Mimics PC headgroup; widely used in NMR; can be destabilizing for some proteins. nih.gov |

| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | ~0.17 | ~50 | Very mild, excellent for maintaining protein stability and activity; forms large micelles. sigmaaldrich.comnih.govresearchgate.net |

| Sodium Dodecyl Sulfate (SDS) | Anionic | ~8.3 | ~18 | Harsh, strong denaturant; typically unfolds proteins. nih.govnih.gov |

| Lauryldimethylamine-N-oxide (LDAO) | Zwitterionic | ~1-2 | ~18 | Forms small micelles; intermediate harshness; successful for crystallization. mdpi.comsigmaaldrich.com |

This table presents approximate values which can vary with buffer conditions (e.g., pH, ionic strength).

Structural Elucidation of Membrane Proteins in this compound Micelles

This compound is the most frequently used detergent for solution NMR studies of membrane proteins, contributing to roughly 40% of the structures determined by this technique. nih.gov The deuteration of the alkyl chain is paramount for these applications, as it renders the detergent "invisible" in ¹H-NMR experiments, allowing for the unambiguous detection of signals from the hydrogen atoms of the protein itself. isotope.com This enables the application of conventional multidimensional solution NMR experiments for structure determination. nih.govspringernature.com

Once a membrane protein is successfully solubilized and stabilized in this compound micelles, NMR spectroscopy can provide a wealth of information at atomic resolution.

Conformation and Structure Determination: By measuring nuclear Overhauser effects (NOEs) and residual dipolar couplings (RDCs), it is possible to calculate a high-resolution three-dimensional structure of the protein within the micelle. nih.govnih.gov For example, the structure and dynamics of a 73-residue peptide segment of a G-protein-coupled receptor from yeast were successfully determined in DPC micelles using solution NMR. nih.gov The study revealed the presence and orientation of a transmembrane α-helix integrated into the micelle. nih.gov

Dynamics: NMR relaxation experiments provide insights into the flexibility and motion of the protein backbone and side chains across different timescales. nih.govaps.org Such studies have shown that while transmembrane domains may be stably folded within the micelle core, loop and terminal regions often exhibit significant flexibility. nih.gov However, it's noted that receptor conformations can have increased flexibility in detergent micelles compared to the more rigid native bilayer environment. nih.gov

Folding: The micellar environment provided by this compound can be used to study the folding process of membrane proteins, which is notoriously difficult to observe in a native membrane. By observing changes in NMR spectra under different conditions, researchers can gain insights into the folding pathways and the stability of secondary and tertiary structures. nih.gov

Understanding how membrane proteins interact with their ligands (e.g., substrates, inhibitors, or other proteins) is fundamental to understanding their function. nih.govnih.gov this compound micelles provide a suitable medium for such studies using NMR.

Ligand Binding: By monitoring changes in the NMR spectrum of a ¹⁵N-labeled protein upon the addition of an unlabeled ligand, specific amino acid residues involved in the binding interface can be identified. This technique, known as chemical shift perturbation mapping, allows for the characterization of binding sites and the determination of binding affinities.

Allosteric Changes: The binding of a ligand at one site on a protein can induce conformational changes at distant sites, a phenomenon known as allostery. These subtle structural rearrangements are critical for signal transduction across the membrane. High-resolution NMR in this compound micelles can detect these allosteric conformational changes, providing a dynamic view of protein function. nih.gov For instance, studies on rhodopsin in detergent micelles have revealed conformational equilibria between different functional substates that are modulated by activation. nih.gov

This compound micelles are an excellent membrane-mimicking environment for the structural analysis of smaller membrane-associated molecules, such as single transmembrane helices, antimicrobial peptides, or small membrane proteins. nih.govresearchgate.net

Membrane Peptides: Many biologically active peptides, such as viral fusion peptides or antimicrobial peptides, exert their function by inserting into and interacting with cell membranes. Determining their structure when bound to a membrane is key to understanding their mechanism. DPC micelles have been used to determine the structure of the fibril-forming SEM1(86–107) peptide and to study the micelle-bound structure of melittin. nih.govresearchgate.net

Small Membrane Proteins: For small integral membrane proteins, the protein-micelle complex can be small enough to tumble sufficiently rapidly in solution, enabling the acquisition of high-quality NMR data. nih.gov This has allowed for the structural determination of numerous small membrane proteins and protein domains, providing crucial insights into their architecture and function within a membrane-like context. nih.gov

Reconstitution Strategies for Membrane Proteins utilizing this compound

The successful structural determination of membrane proteins using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy is critically dependent on the ability to reconstitute the protein of interest into a membrane-mimetic environment that preserves its native structure and function. This compound (d25-DPC), a deuterated form of dodecylphosphocholine (DPC), has emerged as a valuable detergent for these studies due to its ability to form micelles that solubilize and stabilize membrane proteins, while minimizing interference in proton NMR experiments. nih.govnih.gov The choice of reconstitution strategy is paramount and is often tailored to the specific properties of the membrane protein under investigation. Common methods include detergent dialysis, the use of hydrophobic adsorbent beads, and direct mixing into pre-formed micelles.

A primary goal in preparing membrane protein samples for solution NMR is to create homogeneous micelle samples that reduce the effective rotational correlation time of the protein, leading to narrower resonance linewidths. nih.gov DPC, including its deuterated variants, is a popular choice for forming these small, uniform micelles. nih.gov The selection of an optimal reconstitution strategy involves considering factors such as the stability of the protein in the detergent, the efficiency of detergent removal (if required), and the final lipid-to-protein ratio.

One established reconstitution protocol involves the initial solubilization of the membrane protein in an organic solvent mixture, followed by dilution into a solution containing d25-DPC micelles. For instance, a 73-residue fragment of the G-protein-coupled receptor Ste2p from Saccharomyces cerevisiae was successfully reconstituted for NMR analysis using this approach. The peptide was first dissolved in a 50:50 (v/v) mixture of hexafluoroisopropanol (HFIP) and water. This solution was then diluted into the d25-DPC micellar solution, lyophilized, and finally redissolved in pure water to yield a sample ready for NMR spectroscopy. nih.gov This method ensures that the protein is monomeric and properly inserted into the micelles.

The concentration of this compound is a critical parameter in the reconstitution process. For the structural determination of the Ste2p fragment, a concentration of 300 mM d25-DPC was utilized with a peptide concentration of 0.5 mM. nih.gov This high detergent-to-protein ratio ensures the formation of stable protein-detergent mixed micelles. The quality of the resulting NMR spectra is highly dependent on achieving optimal conditions, including salt concentration, pH, temperature, and a detergent concentration well above its critical micelle concentration (CMC). nih.gov

The following table summarizes a specific research finding for the reconstitution of a membrane protein fragment in this compound:

| Parameter | Value | Reference |

| Membrane Protein | EL3-TM7-CT40 (fragment of Ste2p) | nih.gov |

| Reconstitution Method | Organic solvent dissolution followed by dilution into micellar solution | nih.gov |

| This compound (d25-DPC) Concentration | 300 mM | nih.gov |

| Protein Concentration | 0.5 mM | nih.gov |

| pH | 6.0 | nih.gov |

While direct solubilization into detergent micelles is a common approach, other strategies involving the gradual removal of detergent from a protein-lipid-detergent mixture are also employed to reconstitute membrane proteins into lipid bilayers, forming proteoliposomes. nih.govscielo.br These methods, such as dialysis or the use of adsorbent beads like Bio-Beads, allow for the controlled formation of a lipidic environment around the protein. nih.govaston.ac.uk The choice between micellar systems and lipid bilayers depends on the specific requirements of the structural biology technique being used. For solution NMR, the smaller, rapidly tumbling protein-micelle complexes are often preferred. nih.gov

Further research and comparative studies are necessary to establish optimal reconstitution protocols for a wider range of membrane proteins using this compound. The development of standardized methods will undoubtedly facilitate the high-resolution structural determination of this important class of proteins.

Computational Approaches: Molecular Dynamics Simulations of Dodecyl D25 Phosphocholine Systems

Protein-Dodecyl-d25-phosphocholine Micelle Complex Simulations

Effects of Deuteration on Simulation Parameters and Trajectory Analysis

The substitution of hydrogen with deuterium (B1214612) in Dodecylphosphocholine (B1670865) to form Dodecyl-d25-phosphocholine introduces subtle but significant changes that necessitate careful consideration in molecular dynamics (MD) simulations. These changes primarily manifest in the force field parameterization and subsequently influence the dynamic behavior observed during trajectory analysis. Simulating a deuterated molecule is not as simple as merely increasing the mass of the hydrogen atoms; it requires a nuanced approach to accurately capture the quantum mechanical effects that differentiate isotopes.

Force Field Parameterization for Deuterated Systems

Standard molecular mechanics force fields, such as CHARMM, AMBER, or GROMOS, are typically parameterized for protonated molecules. nih.govuq.edu.auresearchgate.net The parameters for bonded interactions (bond lengths, angles, and dihedral potentials) are derived to reproduce experimental or quantum mechanical data for the most common isotopes. Because deuterium has a different mass and affects the zero-point energy of covalent bonds, the vibrational modes of C-D bonds differ from C-H bonds. This leads to a slightly shorter and stronger C-D bond.

Consequently, to accurately model this compound, the force field parameters for the dodecyl chain must be adjusted. Simply changing the atomic mass of the 25 hydrogen atoms to that of deuterium is insufficient as it does not account for the changes in bond vibrational frequencies and lengths. The bonded parameters, including force constants and equilibrium bond lengths, must be specifically refined for the C-D interactions. While non-bonded parameters (Lennard-Jones and electrostatic) are often assumed to be transferable, the change in bond polarizability with deuteration can also have a minor influence on intermolecular van der Waals interactions.

| Parameter | C-H Bond | C-D Bond | Reason for Difference |

|---|---|---|---|

| Equilibrium Bond Length (r₀) | ~1.09 - 1.10 Å | ~1.07 - 1.09 Å | Lower zero-point energy and reduced anharmonicity of the C-D vibrational potential well. |

| Bond Stretching Force Constant (k_b) | ~300-350 kcal/mol/Ų | Slightly higher than C-H | Reflects the greater stiffness of the C-D bond. |

| Atomic Mass | ~1.008 amu | ~2.014 amu | Fundamental isotopic difference. |

Impact on Simulation Trajectories

The adjustments in force field parameters directly influence the resulting simulation trajectories. Experimental studies on various deuterated phospholipids (B1166683) have shown tangible effects on the physical properties of lipid assemblies, which MD simulations aim to reproduce. nih.govresearchgate.net For instance, the complete deuteration of lipid acyl chains has been observed to lower the gel-to-fluid phase transition temperature by several degrees. nih.govresearchgate.net This is attributed to altered intermolecular interactions, specifically weaker van der Waals forces between deuterated chains compared to their protonated counterparts. researchgate.net

Trajectory Analysis and Expected Differences

A comparative analysis of MD trajectories for this compound and its protonated isotopologue would focus on quantifying the structural and dynamic consequences of deuteration. Key metrics for analysis would include:

Deuterium Order Parameter (SCD): This is a primary experimental observable from NMR studies and a crucial validation metric for lipid simulations. nih.gov The SCD profile along the acyl chain quantifies the orientational order of the C-D bonds relative to the principal axis of the system (e.g., the bilayer normal). Due to altered chain packing and dynamics, the SCD profile for the d25 chain is expected to show slight deviations from the SCH profile of a standard dodecyl chain.

Micelle/Bilayer Structural Properties: For simulations of aggregates, properties such as the radius of gyration (for micelles) or the area per lipid and bilayer thickness (for membranes) would be closely monitored. youtube.com Experimental work on similar deuterated lipids suggests that chain deuteration can lead to a small reduction in bilayer thickness. researchgate.net

Radial Distribution Functions (RDFs): RDFs provide insight into the local packing and solvation structure. Comparing RDFs between key groups on the deuterated and protonated species can reveal subtle shifts in intermolecular distances and coordination, quantifying the changes in packing efficiency.

Lateral Diffusion: The rate of lateral diffusion of molecules within a simulated lipid bilayer is another important dynamic property. The weaker inter-chain interactions associated with deuteration might lead to a modest increase in the calculated lateral diffusion coefficient.

| Analysis Metric | Expected Effect of Deuteration (d25 vs. h25) | Underlying Physical Reason |

|---|---|---|

| Gel-Fluid Transition Temp (T_m) | Decrease | Weaker effective van der Waals interactions between deuterated alkyl chains. nih.gov |

| Bilayer Thickness | Slight Decrease | Result of altered inter-chain packing and potentially increased chain disorder. researchgate.net |

| Area per Lipid | Slight Increase | Correlated with the decrease in bilayer thickness to maintain volume. |

| Deuterium Order Parameter (S_CD) | Minor quantitative changes across the chain profile | Reflects subtle adjustments in bond orientation due to modified packing and dynamics. nih.gov |

| Lateral Diffusion Coefficient | Slight Increase | Reduced intermolecular friction resulting from weaker inter-chain attractions. |

Advanced Methodological Considerations and Future Research Directions

Effects of Deuteration on Detergent and Lipid System Properties Beyond Signal Enhancement

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), is often assumed to be a structurally and functionally benign modification. However, the increased mass and subtle differences in bond energetics between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds can lead to measurable physical changes in detergent and lipid assemblies. These isotope effects are critical to consider for the accurate interpretation of experimental data.

While Dodecyl-d25-phosphocholine is a detergent that forms micelles rather than bilayers, the effects of deuteration are well-documented in analogous bilayer-forming phospholipids (B1166683), providing a framework for understanding its behavior. The primary effect of deuterating the acyl chains of phospholipids is a decrease in the gel-to-liquid crystalline phase transition temperature (T_m).

Systematic studies on various phosphatidylcholines have shown that perdeuteration of the acyl chains consistently lowers the T_m by approximately 4-6°C. saudijournals.com This depression is attributed to weaker van der Waals interactions between deuterated hydrocarbon chains compared to their protiated counterparts. saudijournals.com The C-D bond is slightly shorter and less polarizable than the C-H bond, leading to a reduction in the intermolecular attractive forces that stabilize the ordered gel phase.

| Property | Effect of Chain Deuteration | Approximate Magnitude of Change | Reference |

|---|---|---|---|

| Gel-to-Liquid Phase Transition Temperature (T_m) | Decrease | 4.3 ± 0.1 °C | nih.gov |

| Bilayer Thickness | Decrease | Variable, system-dependent | saudijournals.comnih.gov |

| Lamellar Repeat Spacing | Decrease | Variable, system-dependent | saudijournals.comnih.gov |

| Intermolecular Interactions (van der Waals) | Decrease | Qualitative | saudijournals.com |

In many advanced spectroscopic experiments, such as Nuclear Magnetic Resonance (NMR) and Small-Angle Neutron Scattering (SANS), hybrid systems containing both protiated (e.g., the membrane protein) and deuterated components (e.g., this compound) are used. The primary advantage is the ability to "contrast match" or render the deuterated component invisible, simplifying the resulting data to reflect only the component of interest. saudijournals.comsaudijournals.com

However, the assumption that the deuterated detergent is a perfect proxy for the protiated version must be carefully considered. The subtle changes in phase behavior and molecular packing can influence the embedded protein. For instance, a slightly different micelle structure could alter the lateral pressure profile experienced by a transmembrane protein, potentially influencing its conformation or dynamics. tandfonline.com While these effects are generally small, they can become significant in high-resolution studies or when investigating subtle conformational equilibria. tandfonline.com Researchers must acknowledge that while this compound provides immense spectroscopic advantages, the resulting protein structure represents the protein in a deuterated environment, which may not be identical to a fully protiated one.

Integration of this compound with Other Membrane Mimetics (e.g., Bicelles, Nanodiscs)

While micelles are suitable for many membrane proteins, more native-like environments such as bicelles and nanodiscs are often preferred as they provide a lipid bilayer context. Dodecylphosphocholine (B1670865) has proven to be a valuable component in the formation of novel bicellar systems.

Traditionally, bicelles are formed from a mixture of a long-chain, bilayer-forming lipid (like DMPC) and a short-chain lipid or detergent that forms the curved rim. DPC can be used in place of the traditional short-chain lipid to form stable, magnetically alignable bicelles. nih.gov A key advantage of this DMPC/DPC system is the ability to maintain the same detergent environment throughout the protein production and analysis pipeline. A membrane protein can be purified and solubilized in DPC micelles for initial screening and then, without detergent exchange, be directly incorporated into DMPC/DPC bicelles for solid-state NMR studies. nih.gov

The use of this compound in this context is a logical and powerful extension. By incorporating the deuterated detergent into the bicelle rim, researchers can perform solution or solid-state NMR experiments where the signals from the detergent are suppressed, allowing for clearer observation of the protein within the lipid portion of the bicelle. This approach combines the spectroscopic benefits of deuteration with a more physiologically relevant bilayer environment.

Rational Design and Development of Novel Deuterated Phosphocholine (B91661) Analogs

The success of this compound has spurred interest in the rational design of next-generation deuterated detergents. The goal is to create molecules with tailored properties for specific experimental techniques, particularly SANS. In SANS, the visibility of a molecule depends on its neutron scattering length density (SLD) relative to the solvent. By adjusting the H₂O/D₂O ratio of the buffer, different components of a complex can be made invisible, or "matched-out".

Prospects for High-Resolution Structural Determination of Large and Dynamic Membrane Protein Complexes

The structural analysis of large and dynamic membrane protein complexes by solution-state NMR is particularly challenging due to rapid signal decay and spectral complexity. The use of this compound is a critical component of the strategy to overcome these hurdles. nih.govtandfonline.com

For large proteins (>30-40 kDa) that tumble slowly in solution, NMR signals become broad, often beyond detection. Transverse relaxation-optimized spectroscopy (TROSY) is an NMR technique that mitigates this effect. The benefits of TROSY are maximized when the protein itself is highly deuterated, with protons reintroduced only at specific amide sites (¹⁵N-¹H groups). The use of a perdeuterated detergent like this compound is synergistic with this approach. It eliminates the large, unwanted signals from the ~50-80 detergent molecules surrounding the protein, which would otherwise obscure the protein's signals. saudijournals.comalfa-chemistry.com More importantly, it removes a significant source of dipolar relaxation for the protein's protons, further narrowing the spectral lines and increasing sensitivity. nih.govalfa-chemistry.comisotope.com

This combined strategy—a deuterated protein in a deuterated detergent micelle, studied with TROSY-based experiments—has pushed the size limit of membrane proteins amenable to solution NMR analysis. springernature.com It allows for the detailed investigation of not only static structures but also the dynamic processes and conformational changes that are essential for the function of complex membrane machinery. As NMR hardware and methodologies continue to advance, this compound and its rationally designed successors will remain indispensable tools for elucidating the structure-function relationships of the most challenging membrane protein complexes.

Q & A

Basic Research Questions

Q. How should cell and tissue samples be prepared for accurate quantification of dodecyl-d25-phosphocholine using phosphatidylcholine assay kits?

- Methodological Answer : Adhere to standardized homogenization protocols using cold PBS and Assay Buffer to minimize degradation. For adherent cells, harvest 2 × 10⁶ cells, homogenize in 100 µL buffer, and centrifuge at 4°C to remove insoluble debris. For tissues, use a Dounce homogenizer after washing with PBS. Always perform duplicate measurements to reduce variability and validate results with background controls .

Q. What critical steps prevent interference from endogenous choline in this compound assays?

- Methodological Answer : Include background control wells with Assay Buffer to account for endogenous choline. Subtract background signals from sample readings post-analysis. Optimize sample dilution (1:10–1:50) to mitigate matrix effects, especially in choline-rich biological samples like brain tissue .

Q. How should researchers statistically validate assay data for deuterated phosphatidylcholines?

- Methodological Answer : Use a minimum of two technical replicates per sample and generate fresh standard curves for each assay run. Apply ANOVA or Student’s t-test for inter-group comparisons, and report coefficients of variation (CV) <15% for intra-assay precision .

Advanced Research Questions

Q. What methodological adjustments are required when deuterium substitution in this compound alters assay kinetics?

- Methodological Answer : Deuterium’s isotopic mass may slow enzymatic hydrolysis in colorimetric assays. Pre-validate reaction times using deuterated standards and adjust incubation periods (e.g., extend by 20–30 minutes). For fluorometric assays, recalibrate detection parameters (Ex/Em wavelengths) to account for deuterium’s impact on fluorophore interactions .

Q. How can contradictions between expected and observed this compound concentrations in membrane studies be resolved?

- Methodological Answer : Cross-validate results using orthogonal techniques like ²H-NMR or mass spectrometry to confirm lipid recovery efficiency. Assess deuterium-induced phase behavior changes via differential scanning calorimetry (DSC) and adjust bilayer hydration protocols (e.g., prolonged sonication) to improve homogeneity .

Q. What strategies optimize deuterated lipid incorporation into model membranes for biophysical experiments?

- Methodological Answer : Use controlled hydration (e.g., freeze-thaw cycles) with deuterated lipids and non-deuterated counterparts at defined ratios. Monitor phase transitions via DSC and validate incorporation efficiency using Förster resonance energy transfer (FRET) or fluorescence quenching assays. For neutron scattering studies, ensure deuterium enrichment exceeds 90% to enhance contrast .

Q. How do isotopic effects of this compound influence lipid-protein interaction studies?

- Methodological Answer : Deuterium’s vibrational energy differences may alter protein binding kinetics. Perform isothermal titration calorimetry (ITC) with both deuterated and non-deuterated lipids to quantify thermodynamic changes (ΔG, ΔH). Use molecular dynamics simulations to model deuterium’s impact on lipid headgroup flexibility .

Data Analysis & Reporting

Q. What best practices ensure reproducibility in deuterated lipid assay data?

- Methodological Answer : Report dilution factors for samples exceeding standard curve ranges and normalize data to protein content (e.g., BCA assay) or cell counts. Use open-source tools like R or Python for curve fitting (e.g., 4-parameter logistic regression) and share raw datasets in supplementary materials .

Q. How should researchers address batch-to-batch variability in deuterated phosphatidylcholine synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.